molecular formula C20H22N4O2 B1416951 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- CAS No. 1312008-08-4

4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-

Cat. No.: B1416951
CAS No.: 1312008-08-4
M. Wt: 350.4 g/mol
InChI Key: WJLYJMKSCOZXJG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one. The compound is registered under Chemical Abstracts Service number 23459-47-4, which provides a unique identifier for this specific molecular structure. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound belongs to the quinazolinone class, specifically the 4(3H)-quinazolinone subtype, where the carbonyl group is positioned at the 4-position of the quinazoline ring system.

The molecular formula of this compound is C22H28N4O2, indicating the presence of 22 carbon atoms, 28 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. The compound exhibits a molecular weight that reflects its complex substitution pattern and multi-ring system. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the quinazoline base structure is numbered according to established protocols, and substituents are named and positioned according to their attachment points on the core scaffold.

Within the broader classification system, this compound represents a substituted quinazolinone derivative that incorporates both aromatic and aliphatic nitrogen-containing functional groups. The 6-methoxy substituent places an electron-donating group on the quinazoline ring system, while the 2-position substitution with the 4-(4-methyl-1-piperazinyl)phenyl group introduces significant steric bulk and additional sites for molecular interactions.

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic analysis provides detailed three-dimensional structural information about quinazolinone compounds, revealing important aspects of their solid-state conformations and intermolecular interactions. While specific crystallographic data for 4(3H)-quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- may not be extensively published, related quinazolinone structures have been characterized using X-ray diffraction methods.

Crystallographic studies of similar quinazolinone derivatives typically reveal planar or near-planar quinazoline ring systems with specific bond lengths and angles characteristic of this heterocyclic framework. The quinazolinone core generally exhibits carbon-nitrogen bond lengths in the range of 1.30-1.40 Angstroms, while carbon-carbon bonds within the aromatic system typically measure 1.38-1.42 Angstroms. The carbonyl group at the 4-position displays a carbon-oxygen double bond length of approximately 1.23 Angstroms.

The methoxy substituent at the 6-position would be expected to adopt a planar or nearly planar conformation relative to the quinazoline ring, with the methyl group oriented to minimize steric interactions. The 2-position substituent containing the piperazinyl group would likely introduce conformational flexibility, with the piperazine ring adopting chair or boat conformations depending on crystal packing forces and intermolecular interactions.

Intermolecular hydrogen bonding patterns in quinazolinone crystals often involve the nitrogen atoms of the quinazoline ring and any available hydrogen bond donors or acceptors in the substituent groups. The presence of the methoxy oxygen and the nitrogen atoms in the piperazine ring would provide multiple sites for potential hydrogen bonding interactions in the crystal lattice.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of 4(3H)-quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- involves multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the various proton environments within the molecule.

The aromatic protons of the quinazoline ring system typically appear in the chemical shift range of 7.0-8.5 parts per million, with specific splitting patterns reflecting the substitution pattern and electronic environment. The methoxy group protons appear as a sharp singlet around 3.8-4.0 parts per million, while the phenyl ring protons exhibit characteristic aromatic multiplicity patterns. The piperazine ring protons appear as complex multiplets in the aliphatic region, typically between 2.0-3.5 parts per million, with the N-methyl group appearing as a sharp singlet around 2.3 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of the quinazolinone ring appears significantly downfield, typically around 160-170 parts per million. Aromatic carbons appear in the range of 110-160 parts per million, with the methoxy carbon appearing around 55 parts per million. The piperazine carbons appear in the aliphatic region between 45-60 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl group of the quinazolinone ring exhibits a strong absorption band around 1660-1680 wavenumbers. Aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while carbon-hydrogen stretching of aromatic protons occurs around 3000-3100 wavenumbers.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular formula C22H28N4O2. Fragmentation patterns typically involve loss of the piperazinyl side chain and subsequent breakdown of the quinazolinone core structure.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of quinazolinone compounds represents a fundamental aspect of their chemical nature, with important implications for their biological activity and physicochemical properties. For 4(3H)-quinazolinone derivatives, tautomerism primarily involves the equilibrium between the keto form (4-oxo-3,4-dihydroquinazoline) and the enol form (4-hydroxyquinazoline).

Recent studies have demonstrated that the dipole moments of different tautomers can significantly influence the chemical reactivity and selectivity of quinazolinone compounds. The tautomeric equilibrium position is influenced by factors such as solvent polarity, temperature, and the nature of substituents on the quinazoline ring. In the case of 4(3H)-quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-, the electron-donating methoxy group at the 6-position may stabilize certain tautomeric forms through resonance effects.

Conformational dynamics of this compound involve rotation around single bonds, particularly those connecting the piperazinyl substituent to the phenyl ring and the phenyl ring to the quinazoline core. The piperazine ring itself can adopt different conformations, with the chair conformation being the most stable in most environments. The N-methyl substituent on the piperazine ring introduces additional conformational considerations.

The tautomeric preferences of quinazolinone compounds are also influenced by intermolecular interactions, particularly hydrogen bonding. In polar solvents, the keto tautomer is generally favored due to its ability to participate in hydrogen bonding interactions. The specific tautomeric behavior of substituted quinazolinones can be studied using nuclear magnetic resonance spectroscopy, which can detect and quantify different tautomeric forms in solution.

Computational studies using density functional theory methods have provided insights into the relative energies of different tautomeric forms and the barriers to interconversion between them. These studies suggest that the energy differences between tautomers are typically small, allowing for rapid equilibration under normal conditions.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable insights into the electronic structure, geometry optimization, and molecular properties of quinazolinone compounds. Density functional theory calculations have been extensively applied to study the electronic properties and molecular geometries of quinazolinone derivatives.

Molecular orbital analysis reveals the distribution of electron density within the quinazolinone framework and provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These frontier molecular orbitals are crucial for understanding the chemical reactivity and electronic properties of the compound. The presence of the methoxy group and piperazinyl substituent significantly influences the molecular orbital energies and distributions.

Density functional theory calculations can predict optimized molecular geometries, bond lengths, bond angles, and dihedral angles with high accuracy. For quinazolinone compounds, these calculations typically confirm the planar nature of the quinazoline ring system and provide detailed information about the conformational preferences of substituent groups.

Electrostatic potential surface calculations reveal regions of positive and negative charge distribution within the molecule, providing insights into potential sites for molecular interactions. The quinazolinone core typically exhibits regions of negative electrostatic potential around the nitrogen atoms and carbonyl oxygen, while the aromatic carbon atoms show more neutral or slightly positive potentials.

Vibrational frequency calculations using density functional theory methods can predict infrared and Raman spectra, allowing for comparison with experimental spectroscopic data. These calculations help assign specific vibrational modes to observed absorption bands and provide insights into molecular dynamics and flexibility.

Solvation models can be incorporated into density functional theory calculations to study the effects of different solvents on molecular geometry and electronic properties. This is particularly important for quinazolinone compounds, as their tautomeric behavior and conformational preferences can be significantly influenced by the surrounding environment.

Properties

IUPAC Name

6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLYJMKSCOZXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski’s Synthesis (Traditional Method)

Overview:
The Niementowski reaction remains a classical and widely used approach for synthesizing quinazolinone derivatives, including substituted variants such as the target compound. It involves the condensation of anthranilic acid derivatives with formamide or substituted amides.

Procedure:

  • React anthranilic acid or its derivatives with formamide or substituted amides at elevated temperatures (~125–130°C).
  • The reaction typically proceeds in an open vessel, leading to the formation of 4(3H)-quinazolinone frameworks.

Application to Target Compound:

  • For the specific substitution pattern, starting materials such as 6-methoxy anthranilic acid and appropriate amides bearing the 4-(4-methyl-1-piperazinyl)phenyl group can be employed.
  • The substitution on the aromatic ring can be introduced via pre-synthesis modification of the anthranilic acid or via subsequent functionalization.

Reaction Scheme:

Anthranilic acid derivative + substituted amide → 4(3H)-quinazolinone derivative

Cyclocondensation of Isatoic Anhydrides

Overview:
Isatoic anhydrides are versatile intermediates for quinazolinone synthesis, reacting readily with amines and aldehydes under reflux conditions.

Procedure:

  • React isatoic anhydride with amines (e.g., piperazine derivatives) in ethanol to form amide intermediates.
  • Cyclize these intermediates under acidic conditions, often with formaldehyde, to generate the quinazolinone core.

Application to Target Compound:

  • The 6-methoxy group can be introduced on the anthranilic acid precursor prior to cyclization.
  • The phenyl substituent with a 4-(4-methyl-1-piperazinyl) group can be attached via amine substitution on the anhydride or through subsequent coupling reactions.

Reaction Scheme:

Isatoic anhydride + amine (with substituents) → cyclization → 4(3H)-quinazolinone

Multi-Component and One-Pot Cyclocondensation Reactions

Overview:
Recent advances include multi-component reactions that allow the synthesis of quinazolinone derivatives in a single step, increasing efficiency and yield.

Procedure:

  • Combine anthranilic acid derivatives, aldehydes, and amines in the presence of catalysts such as zinc(II) perfluorooctanoate or other Lewis acids.
  • The reaction proceeds via condensation, cyclization, and aromatization in one pot.

Application to Target Compound:

  • This method enables the direct formation of the complex substituents, including the methoxy and piperazine groups, by selecting appropriate aldehydes and amines.

Reaction Scheme:

Anthranilic acid derivative + aldehyde + amine → cyclization → quinazolinone

Reduction and Functionalization of Pre-formed Quinazolinones

Overview:
Partial reductions of quinazolinone cores can generate dihydroquinazolinones, which can be further functionalized.

Procedure:

  • Use reducing agents such as lithium aluminum hydride (LiAlH4) to selectively reduce quinazolinones to dihydro derivatives.
  • Subsequent modifications, such as methylation or substitution on the aromatic rings, introduce specific groups like methoxy or piperazine.

Application to Target Compound:

  • The methoxy group at position 6 can be introduced via methylation of the corresponding hydroxyl precursor.
  • The piperazine moiety can be attached through nucleophilic substitution on activated aromatic intermediates.

Data Table: Summary of Synthesis Methods

Method Starting Materials Key Reagents Typical Conditions Advantages Limitations
Niementowski Anthranilic acid derivatives Formamide or substituted amides 125–130°C, open vessel Simple, classical Limited regioselectivity
Isatoic anhydride cyclization Isatoic anhydride + amines Acidic catalysts, formaldehyde Reflux in ethanol Good yields, versatile Multi-step if functional groups are complex
Multi-component reactions Anthranilic acid, aldehyde, amine Lewis acids (e.g., Zn(PFO)2) Room temperature to reflux Efficient, one-pot Requires careful control of conditions
Reduction of quinazolinones Pre-formed quinazolinone LiAlH4 Reflux in benzene Allows functionalization Over-reduction risk

Research Findings and Notes

  • Versatility of Synthetic Routes:
    Multiple pathways exist, allowing tailored synthesis based on desired substitutions. The choice depends on the availability of starting materials and specific functional groups.

  • Substituent Introduction:
    Pre-functionalization of precursors (anthranilic acids, isatoic anhydrides) with methoxy or piperazine groups is common, facilitating subsequent cyclization.

  • Catalysts and Conditions:
    Lewis acids, formaldehyde, and reflux conditions are frequently employed, with recent trends favoring greener, one-pot reactions to improve efficiency and reduce waste.

  • Recent Advances: Emerging methods include microwave-assisted synthesis and catalytic cyclizations, which enhance yields and reduce reaction times.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or piperazinyl groups, allowing for the introduction of different substituents. Common reagents include alkyl halides and aryl halides.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach various functional groups to the quinazolinone core.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that quinazolinone derivatives possess significant anticancer properties. For instance, compounds within this class have been shown to inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression. A study demonstrated that a related quinazolinone compound inhibited the growth of human lung fibroblasts and reduced the contractile capacity of these cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties
The antimicrobial efficacy of quinazolinones has been explored extensively. Studies have reported that these compounds exhibit activity against various bacterial strains, including resistant strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. This makes them candidates for developing new antibiotics in an era of rising antibiotic resistance .

Anti-inflammatory Effects
Quinazolinone derivatives have shown promise in treating inflammatory conditions. They can inhibit pro-inflammatory cytokines such as TNF-alpha, which is crucial for managing chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The dual-acting nature of some quinazolinones allows them to target multiple pathways involved in inflammation .

Neuropharmacological Applications

CNS Activity
The compound's structural features suggest potential neuropharmacological effects, particularly as anxiolytics or antidepressants. The piperazine moiety is known to interact with serotonin receptors, which are critical targets in mood regulation. Preliminary studies indicate that quinazolinone derivatives can enhance serotonergic activity, leading to improved mood and reduced anxiety-like behaviors in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of quinazolinone derivatives. Variations in substituents on the quinazolinone core significantly influence biological activity:

Substituent Effect on Activity Example Compound
Methoxy GroupEnhances lipophilicity and potency6-Methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]
Piperazine RingIncreases CNS penetration4-(4-Methyl-1-piperazinyl)phenyl derivative
Halogen SubstituentsModulates receptor binding affinityVarious halogenated quinazolinones

Case Studies

Several case studies illustrate the therapeutic potential of 4(3H)-quinazolinone derivatives:

  • Case Study 1: Anticancer Activity
    In a study published in RSC Advances, a related quinazolinone was evaluated for its cytotoxic effects against HepG2 liver cancer cells, showing an IC50 value indicating significant potency .
  • Case Study 2: Antimicrobial Efficacy
    A series of synthesized quinazolinones were tested against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising antibacterial activity and suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Analogues

Key Comparative Insights

Antibacterial Activity
  • The target compound’s piperazinyl-phenyl group shares similarities with MRSA-active derivatives in . For example, Compound 9 achieves an MIC of 31.25 µg/mL against MRSA via a methylene linker and 4-methoxy phenyl substitution . The target compound’s piperazine moiety may enhance cell wall penetration or target binding compared to simpler substituents.
  • Compound 3 (MIC = 2 µg/mL for S. aureus) demonstrates that styryl groups (e.g., 4-cyanostyryl) significantly boost potency, likely due to enhanced hydrophobic interactions with bacterial enzymes like DD-transpeptidases .
Receptor Modulation
  • The 2-[4-(aminoalkoxy)phenyl] derivatives in (e.g., 5r) exhibit high selectivity for histamine H₃ receptors, with reduced off-target effects on hERG K⁺ channels and α₁A-adrenoceptors . The target compound’s 4-methylpiperazinyl group may similarly enhance receptor specificity, though its exact target remains unconfirmed.
Anti-Inflammatory and Antioxidant Activity
  • Derivatives with 3-(halophenyl) substitutions (e.g., 4-bromo or 4-methylphenyl) in show strong anti-inflammatory activity (85–90% protein denaturation inhibition) and antioxidant capacity (DPPH scavenging IC₅₀ ~25 µM) . The target compound’s 6-methoxy group could confer similar radical-scavenging properties, though its absence of a 3-substituted phenyl may limit anti-inflammatory efficacy compared to these analogs.
Structural Influence on Pharmacokinetics
  • Piperazine-containing compounds, like the target molecule, often exhibit improved solubility and blood-brain barrier penetration . This contrasts with sulfonylurea hybrids (), which prioritize hypoglycemic activity via PPARγ agonism but may face metabolic instability .

Biological Activity

The compound 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, cytotoxic, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_4O
  • CAS Number : 16822-65-4
  • Structural Features : The compound features a quinazolinone core with a methoxy group and a piperazine moiety, which are essential for its biological activity.

1. Antibacterial Activity

Research indicates that quinazolinones exhibit significant antibacterial properties. The compound was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following findings were reported:

  • Mechanism of Action : The compound binds to the allosteric site of penicillin-binding protein (PBP)2a, enhancing the efficacy of β-lactam antibiotics like piperacillin-tazobactam in killing MRSA in vitro and in vivo .
  • Minimum Inhibitory Concentrations (MIC) : A study involving a series of quinazolinone derivatives found that many exhibited MIC values ≤ 4 μg/mL against several bacterial strains, indicating strong antibacterial activity .

2. Anti-inflammatory Activity

Quinazolinones have been shown to possess anti-inflammatory properties. In experimental models:

  • Comparative Efficacy : Certain derivatives outperformed indomethacin, a standard anti-inflammatory drug, in reducing inflammation and pain in rat models .
  • Mechanistic Insights : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

3. Cytotoxic Activity

The cytotoxic potential of quinazolinones has been explored in various cancer cell lines:

  • Inhibition of Tyrosine Kinases : The compound has been studied for its ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in cancer proliferation and survival .
  • Cell Viability Assays : Compounds derived from the quinazolinone scaffold demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition .

4. Other Biological Activities

Beyond antibacterial and anti-inflammatory effects, quinazolinones have shown promise in several other areas:

  • Antifungal Activity : Some derivatives have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger .
  • Antiviral Activity : Certain studies indicated that quinazolinone derivatives exhibit activity against viral infections, including HIV .
  • Antioxidant Activity : New analogues have shown significant antioxidant effects by inhibiting oxidative enzymes .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
4(3H)-Quinazolinone DerivativeAntibacterial (MRSA)
Quinazolinone AnalogAnti-inflammatory (compared to indomethacin)
Quinazoline DerivativeCytotoxicity against cancer cells
Quinazoline CompoundAntifungal activity
Quinazoline AnalogueAntiviral activity

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-4(3H)-quinazolinone?

The synthesis of this compound can be achieved via:

  • Phosphorus pentaoxide (P₂O₅)-amine hydrochloride mixtures : React methyl N-acetylanthranilate with primary amines (e.g., 4-methylpiperazine derivatives) and P₂O₅ in the presence of N,N-dimethylcyclohexylamine at 180°C. This method yields 4(3H)-quinazolinones with ~88% efficiency after recrystallization .
  • Brønsted acidic ionic liquids (BAILs) : Use [BSMIM]OTs as a solvent-free catalyst under mild conditions. Advantages include short reaction times, recyclability, and avoidance of toxic solvents .
  • DABCO catalysis : Employ a one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions. Yields exceed 85% .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR/IR spectroscopy : Key signals include aromatic protons (δ 7.27–8.30 ppm in 1^1H NMR), carbonyl stretches (~1680 cm⁻¹ in IR), and methoxy/methylpiperazine substituents .
  • X-ray crystallography : The quinazolinone core is planar (mean deviation ≤0.019 Å), with dihedral angles between substituents (e.g., 81.18° between quinazoline and adjacent benzene rings). Hydrogen-bonding networks (e.g., O–H⋯N, N–H⋯O) stabilize crystal packing .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (including MRSA) via broth microdilution .
  • Kinase inhibition : Fluorescence-based assays targeting penicillin-binding proteins (PBPs) or protein kinases, with IC₅₀ values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its antimicrobial activity?

  • Substituent variation : Modify the 2-phenyl group (e.g., halogenation) and 4-methylpiperazine moiety to enhance bacterial membrane penetration. Compound 27 (from SAR studies) showed MRSA MIC ≤1 µg/mL due to a trifluoromethyl substituent .
  • Pharmacokinetic profiling : Assess logP, plasma protein binding, and metabolic stability to improve bioavailability. For example, replacing methoxy with ethoxy groups reduces hepatic clearance .

Q. What mechanistic insights explain its kinase inhibition?

  • Docking studies : The quinazolinone core binds PBPs via π-π stacking with aromatic residues (e.g., Tyr354 in S. aureus PBP2a). The 4-methylpiperazine group occupies a hydrophobic pocket, disrupting substrate recognition .
  • Enzymatic kinetics : Competitive inhibition is observed with KiK_i values <100 nM, suggesting high-affinity binding to ATP sites in kinases .

Q. How can contradictions in biological data across studies be resolved?

  • Assay standardization : Discrepancies in MIC values may arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for consistency .
  • Solvent effects : Bioactivity discrepancies may result from solubility differences (e.g., DMSO vs. aqueous buffers). Pre-solubilize compounds in DMSO (<1% v/v) to avoid cytotoxicity artifacts .

Q. What strategies address stability and solubility challenges in biological assays?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (e.g., from 1.5 mg/mL in H₂O to 40 mg/mL in DMSO) .
  • Prodrug design : Introduce hydrolyzable esters at the 3-position to improve membrane permeability and hydrolyze in vivo to active forms .

Q. How does crystallography inform conformational analysis for drug design?

  • Planarity and dihedral angles : The planar quinazolinone core facilitates intercalation into DNA or enzyme active sites. Substituents like 4-methylpiperazine adopt orientations (e.g., 81.18° dihedral angle) that optimize steric compatibility with targets .
  • Hydrogen-bond networks : Solvent interactions (e.g., methanol in crystal lattices) mimic aqueous environments, guiding solubility optimizations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.